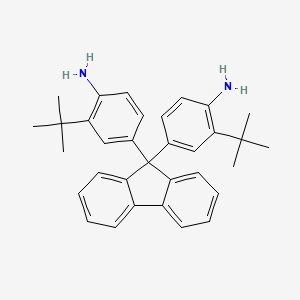
4,4'-(9H-Fluorene-9,9-diyl)bis(2-(tert-butyl)aniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(9H-Fluorene-9,9-diyl)bis(2-(tert-butyl)aniline): is an organic compound that belongs to the class of fluorene derivatives This compound is characterized by the presence of two tert-butyl aniline groups attached to a fluorene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(9H-Fluorene-9,9-diyl)bis(2-(tert-butyl)aniline) typically involves the reaction of 9,9-dibromo-9H-fluorene with 2-(tert-butyl)aniline in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of advanced materials, including polymers and organic semiconductors. Its unique structural properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biology: In biological research, the compound can be used as a fluorescent probe for imaging and detection purposes. Its fluorescence properties allow for the visualization of biological processes at the cellular level.
Medicine: The compound has potential applications in drug delivery systems and as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for the development of novel pharmaceuticals.
Industry: In the industrial sector, the compound is used in the production of high-performance materials, such as coatings and adhesives. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4,4’-(9H-Fluorene-9,9-diyl)bis(2-(tert-butyl)aniline) involves its interaction with molecular targets through π-π stacking and hydrogen bonding interactions. These interactions facilitate the binding of the compound to specific sites on target molecules, leading to the modulation of their activity. The compound can also participate in electron transfer processes, which are crucial for its applications in organic electronics.
Comparación Con Compuestos Similares
- 4,4’-(9H-Fluorene-9,9-diyl)bis(2-fluoroaniline)
- 4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)
- 2,2’-(9H-Fluorene-9,9-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Comparison: Compared to its similar compounds, 4,4’-(9H-Fluorene-9,9-diyl)bis(2-(tert-butyl)aniline) exhibits unique properties due to the presence of tert-butyl groups. These groups enhance the compound’s steric hindrance and stability, making it more resistant to degradation. Additionally, the tert-butyl groups can influence the compound’s electronic properties, making it suitable for specific applications in organic electronics and materials science.
Propiedades
Fórmula molecular |
C33H36N2 |
|---|---|
Peso molecular |
460.7 g/mol |
Nombre IUPAC |
4-[9-(4-amino-3-tert-butylphenyl)fluoren-9-yl]-2-tert-butylaniline |
InChI |
InChI=1S/C33H36N2/c1-31(2,3)27-19-21(15-17-29(27)34)33(22-16-18-30(35)28(20-22)32(4,5)6)25-13-9-7-11-23(25)24-12-8-10-14-26(24)33/h7-20H,34-35H2,1-6H3 |
Clave InChI |
SXIKWGFDJLROMA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)N)C(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


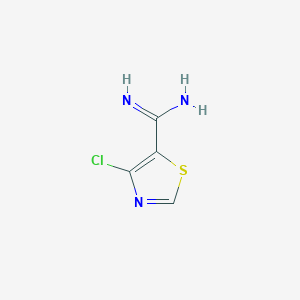

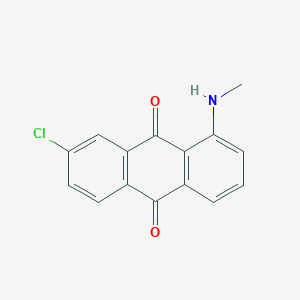
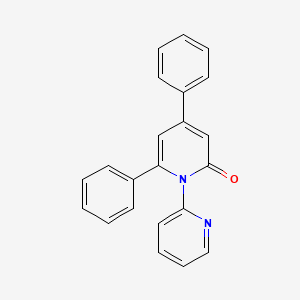
![4-Chloro-3-methylbenzo[d]isoxazole](/img/structure/B13135403.png)
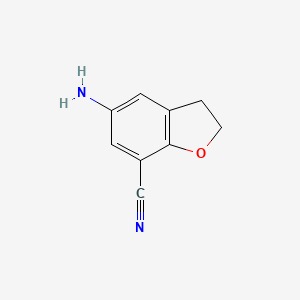
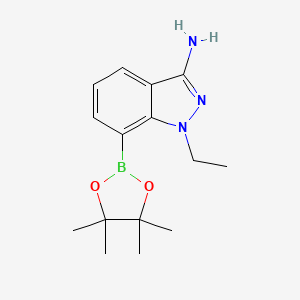
![(2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B13135437.png)
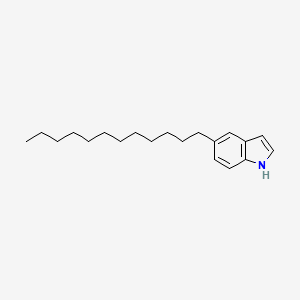
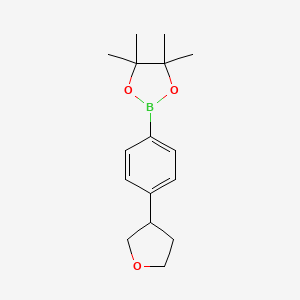
![(R)-N-(1-Morpholinopropan-2-yl)-6-(8-(pyridin-4-yl)-1H-imidazo[4,5-c][1,7]naphthyridin-1-yl)quinolin-2-amine](/img/structure/B13135449.png)



